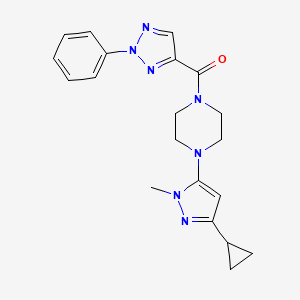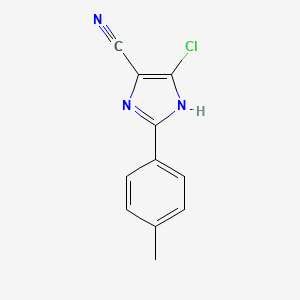
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a triazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. Piperazine is a six-membered ring with two nitrogen atoms. Triazole is a five-membered ring with three nitrogen atoms. The presence of these heterocyclic rings suggests that the compound could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole, piperazine, and triazole rings in separate steps, followed by their connection through amide bonds. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The spatial arrangement of these rings could have a significant impact on the compound’s properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings and the amide bonds. The compound could potentially undergo reactions such as hydrolysis, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar and nonpolar regions, and the types of intermolecular forces it can form. For example, the presence of nitrogen in the heterocyclic rings could allow the compound to form hydrogen bonds, which could affect its solubility and stability .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole and isoxazole derivatives, including compounds structurally similar to the query compound, have been extensively explored. These studies provide a foundational understanding of the methods used to create and analyze such complex molecules. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives have been synthesized and characterized, highlighting the antibacterial and antifungal activities of these compounds (Sanjeeva, Reddy, & Venkata, 2022). This research indicates the potential of such compounds in medicinal chemistry, especially as potential leads for developing new antimicrobial agents.
Antimicrobial and Antifungal Activities
The investigation into the biological activities of compounds closely related to the query chemical has yielded promising results, particularly in the context of antimicrobial and antifungal applications. The synthesized compounds demonstrate significant activity against a variety of bacterial and fungal strains, suggesting their utility in developing new therapeutic agents to combat infectious diseases. This aligns with the broader scientific research goal of discovering novel compounds with potent biological activities (Sanjeeva, Reddy, & Venkata, 2022).
Structural Analysis and Molecular Interaction
Detailed structural analysis, including X-ray crystallography and molecular interaction studies, provides deep insights into the 3D arrangements of atoms within such compounds and their potential interaction mechanisms with biological targets. For example, the synthesis and crystal structure of related pyrazole derivatives have been reported, offering valuable information on the molecular configuration and potential binding modes with biological receptors, which is crucial for drug design and discovery processes (Cao, Dong, Shen, & Dong, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors . For instance, compounds containing a naphthalene moiety, which consists of two fused benzene rings, have been found to target proteins such as cyclin-A2 and cyclin-dependent kinase 2 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific biological environment in which they are used .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-24-19(13-17(22-24)15-7-8-15)25-9-11-26(12-10-25)20(28)18-14-21-27(23-18)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSANUTAOTKJSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2747890.png)
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)



![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)
![3-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2747900.png)


![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)